(2,6-Difluorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Description
(2,6-Difluorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H12F2N4O2 and its molecular weight is 342.306. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B cell antigen receptor (BCR) pathway, which plays a vital role in the development, differentiation, and activation of B cells.
Mode of Action
The compound is a bifunctional compound that serves as a degrader (and/or inhibitor) of BTK . It contains a target protein (BTK) binding moiety and an E3 ubiquitin ligase (CRBN) binding moiety . The compound is directed to bind to both the BTK and CRBN, placing the BTK in close proximity to the E3 ligase to mediate ubiquitylation of the target protein followed by degradation of the target protein by the proteasome .
Biochemical Pathways
The compound affects the BCR pathway by eliminating the BTK protein via ubiquitination and subsequent proteasomal degradation, thereby blocking BTK signaling . This leads to the disruption of B cell development and function, which can have downstream effects on immune response.
Result of Action
The molecular effect of the compound’s action is the degradation of BTK, leading to the disruption of BTK signaling . On a cellular level, this can result in the inhibition of B cell development and function, potentially impacting immune responses.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O2/c18-12-2-1-3-13(19)14(12)17(24)23-8-11(9-23)16-21-15(22-25-16)10-4-6-20-7-5-10/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVSLSNWJHENPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2F)F)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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